molecular formula C11H14ClN B1270657 4-(4-Chlorophenyl)piperidine CAS No. 26905-02-2

4-(4-Chlorophenyl)piperidine

Cat. No. B1270657
Key on ui cas rn: 26905-02-2
M. Wt: 195.69 g/mol
InChI Key: VKQHTSSNSJIMAL-UHFFFAOYSA-N
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Patent
US06187774B1

Procedure details

In the same manner as in Example 102 except that 3-(5-benzoyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)propionic acid obtained in Starting Material Synthesis Example 8 and 1-(4-chlorophenyl)piperazine were used instead of 3-(4,5,6,7-tetrahydro-2H-indazol-3-yl)propionic acid obtained in Stating Material Synthesis Example 1 and 4-(4-chlorophenyl)piperidine, 5-benzyl-3-(3-(4-(4chlorophenyl)piperazin-1-yl)propyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine was obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5](N2CCNCC2)=[CH:4][CH:3]=1.N1[NH:15][C:16](CCC(O)=O)=[C:17]2C=1C[CH2:20][CH2:19][CH2:18]2>>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([CH:18]2[CH2:19][CH2:20][NH:15][CH2:16][CH2:17]2)=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C=C1)N1CCNCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N=1NC(=C2CCCCC12)CCC(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C1CCNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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